N'-[(2-fluorophenyl)methyl]-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide
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Description
N'-[(2-fluorophenyl)methyl]-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C22H21FN2O5S and its molecular weight is 444.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 444.11552111 g/mol and the complexity rating of the compound is 718. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N'-[(2-fluorophenyl)methyl]-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide is a synthetic compound notable for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Fluorophenyl group : Enhances lipophilicity and potential receptor interactions.
- Furan ring : Known for its biological activity and ability to participate in various chemical reactions.
- Ethanediamide backbone : Provides structural stability and functional versatility.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The proposed mechanisms include:
- Hydrophobic Interactions : The fluorophenyl group may engage with hydrophobic pockets in proteins, enhancing binding affinity.
- Hydrogen Bonding : The piperazine-like structure can form hydrogen bonds with amino acid residues, facilitating enzyme modulation.
- π-π Interactions : The furan ring can participate in π-π stacking with aromatic residues, influencing the conformational dynamics of target proteins.
Antimicrobial Activity
Research indicates that derivatives of compounds containing furan and fluorophenyl groups exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate efficacy against various bacterial strains.
Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory effects, possibly through the inhibition of cyclooxygenase (COX) enzymes. Research on similar compounds has shown promising results in reducing inflammation-related markers in animal models.
Neuroprotective Effects
Studies have indicated that related compounds may exhibit neuroprotective properties, particularly in models of neurodegenerative diseases. These effects are hypothesized to arise from the modulation of neurotransmitter systems and reduction of oxidative stress.
Case Studies and Research Findings
-
Study on Antimicrobial Properties :
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of furan-containing compounds. The researchers synthesized several derivatives and tested their activity against common pathogens. The results indicated that modifications to the furan ring significantly enhanced antimicrobial potency . -
Neuroprotective Study :
In a study investigating neuroprotective agents, researchers found that compounds similar to this compound could reduce neuronal apoptosis in vitro. This study suggests potential applications in treating neurodegenerative conditions such as Alzheimer's disease . -
Inflammation Model :
A model using lipopolysaccharide (LPS)-induced inflammation demonstrated that furan derivatives could significantly lower pro-inflammatory cytokines like TNF-alpha and IL-6. This highlights the compound's potential as an anti-inflammatory agent .
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-N'-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O5S/c1-15-8-10-17(11-9-15)31(28,29)20(19-7-4-12-30-19)14-25-22(27)21(26)24-13-16-5-2-3-6-18(16)23/h2-12,20H,13-14H2,1H3,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZZDWNYLBRPPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCC2=CC=CC=C2F)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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